8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with a purine core structure. Purines are aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. They are widely occurring in many natural substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine core provides a rigid, planar structure, while the attached rings and groups would add complexity and potentially affect the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The purine core is relatively stable, but the attached groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution within the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study focused on the synthesis of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity, highlighting the potential of xanthene derivatives with vasodilatory activity. These compounds, including variations with chlorophenyl and methoxyphenyl substitutions, demonstrated significant vasodilator activity, indicating their relevance in developing new anti-asthmatic agents (Bhatia et al., 2016).
Cardiovascular Activity
Another study synthesized and tested 8-alkylamino substituted derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their cardiovascular effects. These compounds showed prophylactic antiarrhythmic activity and hypotensive activity, suggesting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Research into 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones and their antihistaminic activity revealed compounds that inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their use in treating histamine-related disorders (Pascal et al., 1985).
Psychotropic Potential
A study on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 revealed their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds demonstrated antidepressant-like and anxiolytic-like activities, highlighting the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Antimycobacterial Activity
The synthesis of novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. These compounds targeted the MurB enzyme to disrupt peptidoglycan biosynthesis, showing promise as antiproliferative agents against Mycobacterium tuberculosis (Konduri et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a purine derivative, followed by the addition of a phenylethyl group and a chlorophenyl group.", "Starting Materials": [ "4-(3-chlorophenyl)piperazine", "3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione", "N,N'-carbonyldiimidazole", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "The synthesis begins with the reaction of 4-(3-chlorophenyl)piperazine with N,N'-carbonyldiimidazole in dichloromethane to form the corresponding imidazolide intermediate.", "The imidazolide intermediate is then added to a solution of 3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in dimethylformamide and triethylamine, and the mixture is stirred at room temperature for several hours.", "The resulting mixture is then poured into a mixture of diethyl ether and water, and the organic layer is separated and washed with sodium bicarbonate solution.", "The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography to yield the final compound, 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione." ] } | |
CAS-Nummer |
847408-90-6 |
Molekularformel |
C25H27ClN6O2 |
Molekulargewicht |
478.98 |
IUPAC-Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-23-22(24(33)28-25(29)34)32(11-10-18-6-3-2-4-7-18)21(27-23)17-30-12-14-31(15-13-30)20-9-5-8-19(26)16-20/h2-9,16H,10-15,17H2,1H3,(H,28,33,34) |
InChI-Schlüssel |
DEWWZDHBLPFWGY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.